1-(3-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

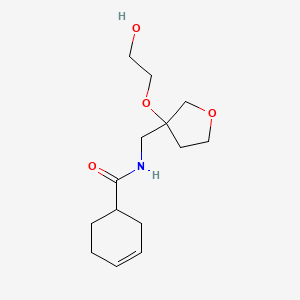

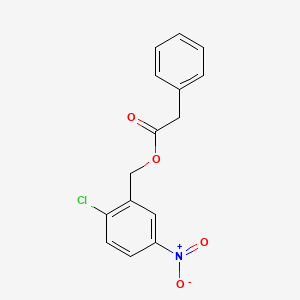

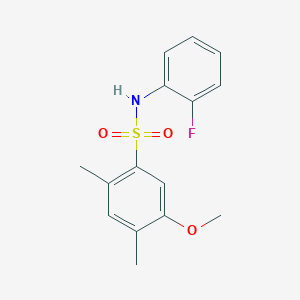

The compound “1-(3-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine hydrochloride” is likely a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . The 3-chlorobenzyl group suggests the presence of a benzene ring with a chlorine atom at the 3rd position, attached to the pyrazole ring via a methylene (-CH2-) group.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 3-chlorobenzyl halide with a 3-methyl-1H-pyrazol-5-amine . The exact conditions and reagents would depend on the specific synthetic route chosen by the chemist.Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazole ring attached to a benzene ring via a methylene group. The benzene ring would have a chlorine atom substituted at the 3rd position .Chemical Reactions Analysis

As a benzyl halide, this compound could undergo various reactions such as nucleophilic substitution or elimination . The presence of the pyrazole ring could also allow for reactions at the nitrogen atoms.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, similar compounds like 1-(3-chlorobenzyl)piperazine have a molecular weight of around 269.599 Da .Scientific Research Applications

Synthesis and Characterization

1-(3-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine hydrochloride has been a subject of interest in the synthesis and characterization of various chemical compounds. For instance, Titi et al. (2020) explored the synthesis of pyrazole derivatives, including this compound, and characterized them using different spectroscopic techniques. The structural analysis through X-ray crystallography revealed detailed geometric parameters, and the compounds were evaluated for biological activities against breast cancer and microbes (Titi et al., 2020).

Corrosion Inhibition

The compound's derivatives have been assessed for their role in corrosion inhibition. Herrag et al. (2007) investigated pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid. Their findings demonstrated that these compounds effectively reduce the corrosion rate, highlighting the significance of such compounds in industrial applications (Herrag et al., 2007).

Application in Organic Syntheses

The derivatives of this compound are also used in various organic syntheses. For example, Al-Matar et al. (2010) presented a green, one-pot, solvent-free synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines, utilizing this compound as a precursor. This method emphasizes the environmental aspect of chemical synthesis, promoting solvent-free reactions (Al-Matar et al., 2010).

Tautomerism and Structural Studies

The compound has been part of studies focusing on structural aspects and tautomerism. Amarasekara et al. (2009) explored the structural tautomerism of 4-acylpyrazolone Schiff bases and determined the crystal structure of a derivative, shedding light on the molecular structure and stability of such compounds (Amarasekara et al., 2009).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-[(3-chlorophenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3.ClH/c1-8-5-11(13)15(14-8)7-9-3-2-4-10(12)6-9;/h2-6H,7,13H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVTUHHGJMGKNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CC2=CC(=CC=C2)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B2512558.png)

![N-(4-chlorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2512560.png)

![5-((4-fluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2512563.png)

![4,5-Dimethyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2512575.png)

![2-[6-(4-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone](/img/structure/B2512578.png)